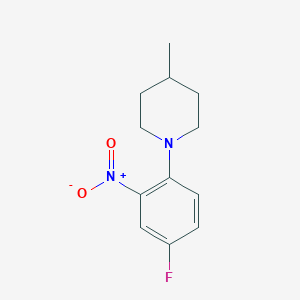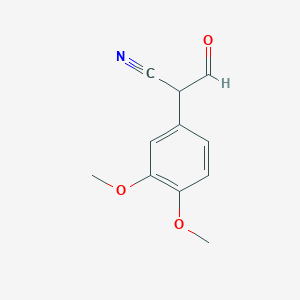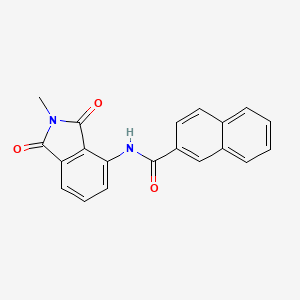
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar nitrophenyl-methylpiperidine compounds involves multi-step chemical processes, including nitration, reduction, and protection-deprotection strategies. A key step in the synthesis of oligoribonucleotides with selected 2'-O-methylation, which shares a related protective group, involves high yield assembly of building blocks, indicating the complexity and precision required in synthesizing such compounds (Beijer et al., 1990).
Molecular Structure Analysis
The molecular structure of nitrophenyl-methylpiperidine derivatives can be elucidated using X-ray crystallography, showcasing the arrangement of atoms and the configuration of the molecule. For example, the crystal and molecular structures of related compounds have been determined, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds (Iwasaki et al., 1988).
Chemical Reactions and Properties
Nitrophenyl-methylpiperidine compounds participate in various chemical reactions, including nucleophilic substitutions and reduction processes. Their reactivity can be attributed to the nitro group, which is a key functional group that undergoes chemical transformations to form new compounds. For instance, the synthesis of 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines showcases the chemical versatility of nitrophenyl compounds (Liu & Hu, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine has been explored in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of uracil derivatives, which are key in the development of antiviral and antineoplastic agents, such as 5-fluorouracil and thymine derivatives. These compounds have shown effectiveness in the treatment of several leukemias and exhibit macrophage growth inhibition (Gondela & Walczak, 2006).
Chemical Synthesis and Industrial Applications
In the field of chemical synthesis, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine has been utilized as a reactant in processes such as etherification, leading to the production of substituted phenylethyl 4 (4 nitrophenyloxy) piperidines. These compounds have applications in various industrial processes and can be used in the synthesis of more complex organic molecules (Wei, 2000).
Radiosynthesis and Imaging Applications
The compound has also found use in the field of radiolabeling for imaging purposes. For instance, its derivative, O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been developed as a surrogate for chemical warfare agents like sarin, and used in positron emission tomography (PET) imaging to study organophosphate modes of action in vivo (Hayes et al., 2018).
Photophysical and Optical Studies
Photophysical studies have been conducted on derivatives of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine. Research has shown that these derivatives can undergo photochemical reactions leading to the formation of nitrosophenylpyridines, which are important for understanding the behavior of drugs like nifedipine in the body (Fasani et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJDSGIKFSVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)


![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)